1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione
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Overview
Description
1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione is a heterocyclic compound that features a pyridine ring substituted with a hydroxymethyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione typically involves the reaction of 2-chloropyridine with phenylmagnesium bromide to form 1-phenylpyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The thione group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(Carboxymethyl)-1-phenylpyridine-2(1H)-thione.
Reduction: 3-(Hydroxymethyl)-1-phenylpyridine-2(1H)-thiol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione exerts its effects involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer research, it is believed to inhibit specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
3-(Hydroxymethyl)-1-phenylpyridine-2(1H)-one: Similar structure but with a carbonyl group instead of a thione group.
3-(Hydroxymethyl)-1-phenylpyridine-2(1H)-amine: Contains an amine group instead of a thione group.
Uniqueness
1-phenyl-3-hydroxymethyl-2(1H)-pyridinethione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research .
Properties
CAS No. |
61995-31-1 |
---|---|
Molecular Formula |
C12H11NOS |
Molecular Weight |
217.29 g/mol |
IUPAC Name |
3-(hydroxymethyl)-1-phenylpyridine-2-thione |
InChI |
InChI=1S/C12H11NOS/c14-9-10-5-4-8-13(12(10)15)11-6-2-1-3-7-11/h1-8,14H,9H2 |
InChI Key |
YYRHRXBEDHOTEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC=C(C2=S)CO |
Origin of Product |
United States |
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